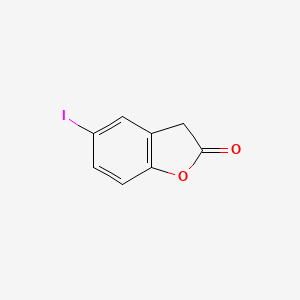
5-Iodobenzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodobenzofuran-2(3H)-one: is a heterocyclic organic compound that contains both iodine and benzofuran moieties. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure consists of a benzofuran ring with an iodine atom attached to the 5th position and a lactone group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodobenzofuran-2(3H)-one typically involves the iodination of benzofuran derivatives. One common method is the reaction of benzofuran with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Iodobenzofuran-2(3H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the iodine atom or to modify the lactone group.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium azide or thiol compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of benzofuran.
Reduction: Deiodinated benzofuran or modified lactone derivatives.
Substitution: Substituted benzofuran compounds with various functional groups.
Scientific Research Applications
Chemistry: 5-Iodobenzofuran-2(3H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various chemical reactions to introduce iodine or benzofuran moieties into target compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a compound of interest for drug discovery and development.
Medicine: The compound’s potential medicinal properties are explored in the development of new pharmaceuticals. Its unique structure allows for the design of novel drugs with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Iodobenzofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom and benzofuran ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to the compound’s biological effects.
Comparison with Similar Compounds
5-Iodobenzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a lactone.
5-Iodo-2,3-dihydrobenzofuran: Similar structure but with a dihydrobenzofuran ring.
5-Iodo-3H-spiro[benzofuran-2,4’-piperidine]: Contains a spiro linkage with a piperidine ring.
Uniqueness: 5-Iodobenzofuran-2(3H)-one is unique due to its combination of an iodine atom and a lactone group within the benzofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H5IO2 |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
5-iodo-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H5IO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2 |
InChI Key |
UYQMJADZRDSINO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12875209.png)

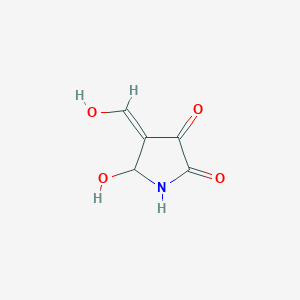
![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)

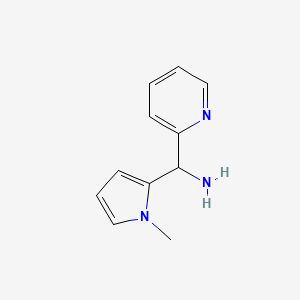
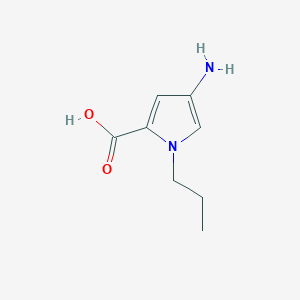
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)
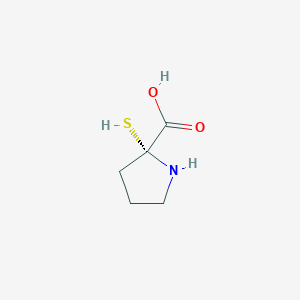
![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)

